

Application Note: GC-MS Determination of 3-Bromo-1-morpholinopropan-1-one

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Compound of Interest

Compound Name:	3-Bromo-1-morpholinopropan-1-one
CAS No.:	324796-35-2
Cat. No.:	B3259879

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Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of **3-Bromo-1-morpholinopropan-1-one** (CAS: 324796-35-2), also known as N-(3-bromopropionyl)morpholine.[1]

This compound is a critical intermediate in the synthesis of morpholine-containing pharmaceuticals (e.g., substituted cathinones, anticoagulants) and a potential genotoxic impurity (PGI) due to its alkylating capability. The primary analytical challenge is its thermal instability; as a

-bromo amide, it is prone to thermal elimination of hydrogen bromide (HBr) to form N-acryloylmorpholine inside hot GC inlets.[1] This guide provides a method specifically optimized to minimize on-column degradation while maintaining high sensitivity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Property	Detail
IUPAC Name	3-Bromo-1-(morpholin-4-yl)propan-1-one
Common Name	N-(3-bromopropionyl)morpholine
CAS Number	324796-35-2
Molecular Formula	
Molecular Weight	222.08 g/mol (Monoisotopic: ~221/223)
Boiling Point	~310°C (Predicted)
Solubility	Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol*
Stability	Heat Sensitive. Decomposes to N-acryloylmorpholine + HBr > 150°C.

*Note: Avoid Methanol for storage as it may cause slow solvolysis of the alkyl bromide.[1]

Method Development Strategy (The "Why")

Thermal Degradation Control

The critical failure mode in analyzing

-bromo amides is the artifactual formation of the elimination product during injection.[1]

Solution: We utilize a Pulsed Splitless Injection at a reduced temperature (200°C) combined with a deactivated inlet liner.[1] This maximizes transfer speed to the column, reducing residence time in the hot injector.

Column Selection

A DB-5ms Ultra Inert (UI) column is selected over polar phases (like WAX).[1]

- Reasoning: While WAX columns offer better retention for amides, they have lower maximum temperatures (

C).[1] The target has a high boiling point (

C). The DB-5ms allows oven ramps to

C+, ensuring the compound elutes as a sharp peak rather than broadening or carrying over.
[1]

Experimental Protocol

Reagents & Standards

- Reference Standard: **3-Bromo-1-morpholinopropan-1-one** (>98% purity).[1]
- Internal Standard (IS): 3-Bromopropiophenone or N-Methylmorpholine (choose based on availability; must not react with analyte).[1]
- Solvent: Dichloromethane (DCM), HPLC Grade.[1] Do not use alcohols.

Sample Preparation Workflow

- Stock Solution (1 mg/mL): Dissolve 10 mg of target standard in 10 mL DCM.
- Working Standard (10 µg/mL): Dilute Stock 1:100 in DCM.
- Sample Extraction (if applicable):
 - For solid intermediates: Dissolve 50 mg in 10 mL DCM.[1] Sonicate for 5 mins. Filter (0.22 µm PTFE).
 - For aqueous reaction mixtures: Perform Liquid-Liquid Extraction (LLE) using DCM (1:1 ratio).[1] Dry organic layer over

GC-MS Parameters

Gas Chromatograph (Agilent 7890/8890 or equivalent)

- Column: DB-5ms UI, 30 m
0.25 mm, 0.25 µm film.[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

- Inlet: Splitless Mode.
 - Temperature: 200°C (Critical setpoint to prevent degradation).
 - Pulse Pressure: 25 psi for 0.75 min.
 - Purge Flow: 50 mL/min at 1.0 min.
- Oven Program:
 - Initial: 60°C (Hold 1 min)
 - Ramp 1: 20°C/min to 200°C
 - Ramp 2: 10°C/min to 300°C (Hold 3 min)
 - Total Run Time: ~21 minutes.[\[1\]](#)

Mass Spectrometer (Agilent 5977 or equivalent)

- Source: Electron Ionization (EI), 70 eV.[\[1\]](#)[\[2\]](#)
- Source Temp: 230°C.
- Quad Temp: 150°C.
- Transfer Line: 280°C.[\[1\]](#)[\[2\]](#)
- Acquisition: SIM/Scan Mode.[\[1\]](#)
 - Scan: 40–350 m/z (for identification).[\[1\]](#)
 - SIM (Quantitation): See Table 1.

Table 1: Selected Ion Monitoring (SIM) Parameters

Compound	Retention Time (approx)	Quant Ion (m/z)	Qualifier Ions (m/z)
Target: 3-Bromo-1-morpholinopropan-1-one	12.4 min	114	156, 221, 223

| Artifact: N-Acryloylmorpholine | 8.2 min | 141 | 86, 56 [\[1\]](#)

Note: The presence of a peak at 8.2 min indicates thermal degradation in the inlet.

Results & Discussion

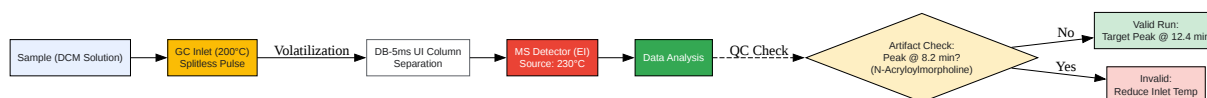
Mass Spectrum Interpretation

The EI mass spectrum of **3-Bromo-1-morpholinopropan-1-one** is characterized by:

- Molecular Ion (
): Weak doublet at m/z 221/223 (1:1 ratio due to
).[\[1\]](#)
- Base Peak: m/z 114.
 - Mechanism:[\[1\]](#)
-cleavage at the carbonyl group (
).[\[1\]](#)
- Loss of Bromine: m/z 142 (weak) or 156 (
fragment, often confused with the thermal artifact, but in the MS source, this is a vacuum fragmentation).[\[1\]](#)
- Morpholine Ring: m/z 86.

Workflow Diagram

The following diagram illustrates the analytical logic, including the critical check for thermal degradation artifacts.



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Caption: Analytical workflow with integrated Quality Control step for thermal degradation monitoring.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), every run must pass these checks:

- **Artifact Ratio:** The area of the N-acryloylmorpholine peak (if present) must be < 2% of the parent peak area.[1] If higher, clean the inlet liner and lower the temperature.
- **Isotope Ratio:** The target peak must show the characteristic 1:1 ratio for m/z 221 and 223 (if scanning) or correct ratios in SIM qualifiers.
- **Linearity:**

over the range of 1–100 µg/mL.[1]

References

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